3-Cyano-2,6-dihydroxy-5-fluoropyridine
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Overview
Description
3-Cyano-2,6-dihydroxy-5-fluoropyridine is an organic compound with the molecular formula C6H3FN2O2. It is characterized by the presence of a cyano group, two hydroxyl groups, and a fluorine atom attached to a pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyano-2,6-dihydroxy-5-fluoropyridine can be synthesized through multiple methods. One common approach involves the reaction of 2,6-dihydroxy-3-cyanopyridine with a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2,6-dihydroxy-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The fluorine atom or hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-Cyano-2,6-dihydroxy-5-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Cyano-2,6-dihydroxy-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano group, hydroxyl groups, and fluorine atom contributes to its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dihydroxy-5-fluoronicotinonitrile
- 5-Fluoro-2,6-dihydroxynicotinonitrile
- 6-Dihydroxy-5-fluoro-3-cyano-pyridine
Uniqueness
3-Cyano-2,6-dihydroxy-5-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the cyano group, hydroxyl groups, and fluorine atom makes it a versatile compound for various applications .
Biological Activity
3-Cyano-2,6-dihydroxy-5-fluoropyridine (CNDP) is a heterocyclic compound that has gained attention in pharmaceutical and agricultural research due to its diverse biological activities. This article explores the biological properties of CNDP, including its mechanisms of action, therapeutic applications, and potential side effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of CNDP is C7H6FNO3, and it features a pyridine ring with hydroxyl and cyano substituents. The unique combination of these functional groups enhances its reactivity and biological activity.
CNDP interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Notably, it has been shown to inhibit dihydropyrimidine dehydrogenase (DHUDase), which is crucial for the metabolism of fluoropyrimidine chemotherapeutics like 5-fluorouracil (5-FU). This inhibition can enhance the efficacy of 5-FU, allowing for lower doses and reduced toxicity in cancer treatments.
Key Mechanisms:
- Enzyme Inhibition : CNDP inhibits DHUDase, enhancing the therapeutic effects of 5-FU.
- Antimicrobial Activity : Derivatives of CNDP exhibit antimicrobial properties against various bacterial strains and fungi, with minimal inhibitory concentrations (MICs) as low as 15.6 mg/L.
Biological Activity Overview
The biological activities of CNDP can be categorized into several key areas:
-
Anticancer Activity :
- CNDP has shown promise in potentiating the effects of chemotherapeutic agents. In studies involving rats with Yoshida sarcoma, it was found to enhance the effectiveness of 5-FU.
- A structure-activity relationship (SAR) analysis indicates that modifications on the pyridine ring significantly affect anticancer efficacy.
- Antimicrobial Properties :
- Neuroprotective Effects :
Data Tables
Case Studies
-
Cancer Treatment Enhancement :
- In a study involving Yoshida sarcoma in rats, the administration of CNDP alongside 5-FU resulted in improved tumor regression compared to controls receiving only 5-FU. This suggests a synergistic effect that could lead to better treatment outcomes in clinical settings.
- Antimicrobial Efficacy :
Properties
IUPAC Name |
5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2/c7-4-1-3(2-8)5(10)9-6(4)11/h1H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNUZZLUDDUXPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1F)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356148 |
Source
|
Record name | 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113237-18-6 |
Source
|
Record name | 5-Fluoro-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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